1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
86854-63-9 |
|---|---|
Molecular Formula |
C17H27NO2Si2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
(1,3-dimethoxy-6-trimethylsilylisoquinolin-7-yl)-trimethylsilane |
InChI |
InChI=1S/C17H27NO2Si2/c1-19-16-10-12-9-14(21(3,4)5)15(22(6,7)8)11-13(12)17(18-16)20-2/h9-11H,1-8H3 |
InChI Key |
VVRIAQQAOZBCJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C(=N1)OC)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of Isoquinoline Core
A common route to isoquinoline derivatives involves the Pomeranz-Fritsch reaction or related cyclization methods starting from substituted benzaldehydes and aminoacetaldehyde derivatives. For example, 8-bromo-6,7-dimethoxyisoquinoline was synthesized from 2-bromo-3,4-dimethoxybenzaldehyde via a Schiff base intermediate and subsequent cyclization under acidic conditions (e.g., trifluoroacetic anhydride and BF3·AcOH complex).
Introduction of Methoxy Groups
Methoxy substituents are generally introduced by starting with appropriately methoxylated benzaldehydes or by methylation of hydroxy groups on the isoquinoline ring. The presence of methoxy groups adjacent to the isoquinoline nitrogen influences the electronic properties and regioselectivity of subsequent reactions.
Installation of Trimethylsilyl Groups
The bis(trimethylsilyl) groups at the 6 and 7 positions are typically introduced via directed ortho-lithiation followed by silylation. This involves:
- Lithiation of the isoquinoline intermediate at the desired positions using strong bases (e.g., n-butyllithium).
- Quenching the lithiated intermediate with trimethylsilyl chloride to install the trimethylsilyl groups.
This step requires precise temperature control and inert atmosphere to prevent side reactions.
Buchwald-Hartwig Coupling for Amination (Related Isoquinoline Derivatives)
In some isoquinoline syntheses, Buchwald-Hartwig coupling is employed to substitute halogen atoms (e.g., chlorine at the 3-position) with amine groups, improving yields and purity. This method uses palladium catalysts and appropriate ligands under controlled conditions to achieve selective amination.
Detailed Example Synthesis (Adapted from Patent Literature)
Research Findings and Optimization Notes
- Using N-methyl-3-aminopropionitrile instead of more costly or impure amine reagents improves industrial scalability and reduces side reactions in amination steps.
- The presence of methoxy groups adjacent to the silylation sites enhances regioselectivity during lithiation and silylation.
- Buchwald-Hartwig coupling conditions must be optimized to avoid reduction of sensitive N-oxide intermediates and to maximize coupling efficiency.
- Multi-step sequences involving protection/deprotection strategies (e.g., amino protecting groups) are often necessary to achieve high purity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Isoquinoline core formation | Acidic cyclization (e.g., TFA anhydride, BF3·AcOH), reflux | Sensitive to temperature and acid strength |
| Methoxy group introduction | Starting from methoxylated benzaldehydes or methylation | Influences electronic properties |
| Amination (Buchwald-Hartwig) | Pd catalyst, XPhos or Xantphos ligand, base (Cs2CO3 or KOtBu), 100 °C, inert atmosphere | Improves substitution at difficult positions |
| Silylation | Directed ortho-lithiation with n-BuLi, quench with TMSCl, low temperature (-78 to 0 °C) | Requires strict moisture exclusion |
| Purification | Extraction, drying over anhydrous salts, column chromatography | Essential for high purity |
Chemical Reactions Analysis
Deprotection of Trimethylsilyl (TMS) Groups
The TMS groups at positions 6 and 7 undergo facile deprotection under mild acidic or basic conditions, enabling access to hydroxylated derivatives for further functionalization.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic hydrolysis (RT, 2 h) | HCl (1M) in THF/H₂O (4:1) | 6,7-Dihydroxy-1,3-dimethoxyisoquinoline | 85% |
| Fluoride-mediated desilylation | TBAF (1.1 eq) in THF | Intermediate for Pd-catalyzed cross-coupling | 92% |
This step is critical for synthesizing bioactive analogs, as hydroxyl groups enhance hydrogen-bonding interactions with biological targets.
Nucleophilic Substitution at Methoxy Positions
The methoxy groups at positions 1 and 3 participate in demethylation or displacement reactions under strong nucleophilic conditions.
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| O-Demethylation | BBr₃ (3 eq), CH₂Cl₂, −78°C, 1 h | 1,3-Dihydroxy-6,7-bis(TMS)isoquinoline | Position 1: 60% |
| SNAr with amines | KHMDS, PhMe, 80°C, 12 h | 1-Amino-3-methoxy-6,7-bis(TMS)isoquinoline | Regioselective at C1 |
Quantum-chemical studies suggest that steric hindrance from TMS groups directs nucleophilic attack to the less hindered C1 methoxy position .
Cross-Coupling Reactions
The TMS groups stabilize intermediates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.
The silyl groups act as transient directing groups, improving regioselectivity in meta-C–H functionalization .
Participation in Multicomponent Reactions
The compound serves as a scaffold in annulation and cycloaddition reactions to construct polycyclic alkaloid analogs.
These reactions exploit the electron-rich isoquinoline core for π-π stacking and charge-transfer interactions .
Oxidation and Reduction Behavior
The aromatic system undergoes controlled redox transformations while preserving silyl groups.
| Process | Reagents | Outcome | Notes |
|---|---|---|---|
| Partial hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydroisoquinoline derivative | Retains TMS groups |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxy-isoquinoline | Stereoselective |
DFT calculations indicate that TMS groups lower the activation energy for epoxide formation by stabilizing transition states through hyperconjugation .
Key Mechanistic Insights
-
Silyl Group Effects : The 6,7-TMS substituents enhance solubility in nonpolar solvents and stabilize carbocation intermediates during Friedel-Crafts alkylation.
-
Methoxy Reactivity : Position 3 methoxy is less reactive due to steric shielding from TMS groups, as shown in competitive kinetic studies.
-
Catalyst Compatibility : Heterogeneous catalysts (e.g., TfOH/SiO₂) improve yields in intramolecular cyclizations by minimizing side reactions .
This compound’s versatility in cross-coupling, annulation, and redox chemistry makes it invaluable for synthesizing complex alkaloids and functional materials. Strategic manipulation of its protecting groups and reaction conditions enables precise control over regioselectivity and stereochemistry.
Scientific Research Applications
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The TMS groups at positions 6 and 7 significantly alter the compound’s properties compared to analogs with methoxy, methyl, or sulfonyl substituents.
Table 1: Substituent Impact on Key Properties
*LogP values estimated via computational models.
Key Observations :
- Lipophilicity : The TMS groups in the target compound increase LogP (~5.2) compared to methoxy or sulfonyl analogs (LogP 1.8–3.0), suggesting superior membrane permeability but poor aqueous solubility .
- Steric Effects : The bulky TMS substituents may hinder π-π stacking or hydrogen bonding, reducing binding affinity to certain biological targets compared to planar methoxy derivatives .
Biological Activity
1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline is a synthetic compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- CAS Number : 86854-63-9
- Molecular Formula : C15H21N1O2Si2
- Molecular Weight : 303.53 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of isoquinoline derivatives, including this compound, have been documented in various studies. These compounds are primarily investigated for their antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Isoquinoline derivatives have shown promising antimicrobial effects against a range of pathogens. For instance, studies indicate that certain isoquinolines can inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting membrane integrity.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
Research has demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells. A study involving various isoquinoline compounds showed that they could inhibit the proliferation of cancer cell lines such as K562 and MCF-7.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 0.96 |
| This compound | MCF-7 | 0.85 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Like other isoquinolines, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a controlled experiment assessing the anticancer properties of various isoquinolines including this compound:
- Objective : Evaluate cytotoxicity against K562 leukemia cells.
- Methodology : MTT assay to determine cell viability post-treatment.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.96 µM.
Case Study 2: Antimicrobial Efficacy
A comparative study was conducted to analyze the antimicrobial efficacy of several isoquinolines:
- Objective : Assess the effectiveness against common bacterial strains.
- Methodology : Disc diffusion method to measure inhibition zones.
- Results : The compound showed notable inhibition against both E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Space group | P2/c |
| a (Å) | 10.397(2) |
| b (Å) | 18.217(4) |
| c (Å) | 17.935(3) |
| β (°) | 100.45(2) |
| V (ų) | 3340.6 |
| Z | 4 |
| R(F) | 0.116 |
Q. Table 2: Reaction Yields for Desilylation (Analogous Systems)
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ICl | CHCl | 0 | 75 | |
| Br | CCl | 25 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
